ACE Inhibition Profile: BPP‑5a vs. BPP‑10c – Domain‑Selective Ki Comparison
BPP‑5a is a weak inhibitor of both the N‑ and C‑domains of somatic ACE, whereas the decapeptide BPP‑10c displays ultra‑potent, domain‑selective inhibition. This direct comparison was obtained within the same study using identical in vitro Ki(app) assays [1].
| Evidence Dimension | ACE inhibition Ki(app) – N‑domain and C‑domain |
|---|---|
| Target Compound Data | Ki(app) N‑domain = 400 nM; Ki(app) C‑domain = 1280 nM |
| Comparator Or Baseline | BPP‑10c (pGlu‑Trp‑Pro‑Arg‑Pro‑Gln‑Ile‑Pro‑Pro): Ki(app) N‑domain = 200 nM; Ki(app) C‑domain = 0.5 nM |
| Quantified Difference | BPP‑5a is 2‑fold weaker at the N‑domain and 2560‑fold weaker at the C‑domain than BPP‑10c |
| Conditions | In vitro kinetic assay using purified somatic ACE; Ki(app) determined from three independent experiments |
Why This Matters
A user selecting BPP‑5a over BPP‑10c gains a molecular tool that is essentially inert toward the ACE C‑domain, enabling unambiguous attribution of antihypertensive effects to ACE‑independent pathways.
- [1] Ianzer D, Xavier CH, Fraga FC, et al. BPP‑5a produces a potent and long‑lasting NO‑dependent antihypertensive effect. Ther Adv Cardiovasc Dis. 2011;5(6):299‑312. doi:10.1177/1753944711427318. View Source
